Fluorene-9-malononitrile

Donor–acceptor molecules Cyclic voltammetry Frontier molecular orbital engineering

Researchers pursuing NIR OLEDs or low-LUMO D-A copolymers face a persistent challenge: fluorenone-based acceptors yield blue-shifted emission and elevated LUMO levels, compromising device performance. Fluorene-9-malononitrile (CAS 6235-14-9) directly resolves this through its geminal dicyanomethylene architecture. • Pins the LUMO at -3.70 eV independently of donor selection, enabling systematic bandgap engineering from 2.04 down to 1.18 eV for OTFT/OPV applications. • Delivers non-doped TADF electroluminescence at 788-792 nm-a 217 nm red-shift versus fluorenone analogues-providing pure NIR-I emission for biomedical imaging and secure optical communications. • Crystalline solid supplied at ≥98% purity; ships ambient; In Stock at BenchChem with rapid global fulfillment.

Molecular Formula C16H10N2
Molecular Weight 230.26 g/mol
CAS No. 6235-14-9
Cat. No. B15251686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorene-9-malononitrile
CAS6235-14-9
Molecular FormulaC16H10N2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C#N)C#N
InChIInChI=1S/C16H10N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H
InChIKeyMEYDDKJWBULQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorene-9-malononitrile: Compound Overview


Fluorene-9-malononitrile (IUPAC: 2-(9H-fluoren-9-yl)propanedinitrile, CAS 6235-14-9) is a fluorene derivative functionalized at the 9-position with two geminal cyano groups. This dicyanomethyl architecture imparts strong electron-withdrawing character that markedly perturbs the electronic structure of the fluorene core relative to the parent hydrocarbon and its carbonyl analogue, 9-fluorenone [1]. The compound is commercially available as a crystalline solid with molecular formula C16H10N2 (MW 230.26 g/mol), a boiling point of 462.5 °C at 760 mmHg, and density of 1.229 g/cm³ . Its dual cyano substitution enables rich synthetic derivatization—including oxidation to fluorenones, reduction to amines, and nucleophilic substitution—while its electron-deficient nature underpins its utility as an acceptor unit in donor–acceptor (D–A) materials and as a mechanistic probe in electron-transfer studies.

Donor-acceptor material design requiring a strong, structurally rigid electron acceptor unit.
Synthetic derivatization workflows utilizing dual cyano groups for Knoevenagel condensation to access NIR emitters.
Mechanistic electron-transfer studies requiring a well-defined, rigid electron-deficient alkene probe.
Copolymer modular bandgap engineering where a donor-independent LUMO anchor is critical.

Why Fluorenone Cannot Replace Fluorene-9-malononitrile


Fluorene-9-malononitrile is not a generic fluorene building block that can be swapped with 9-fluorenone, fluorene-9-carboxaldehyde, or unsubstituted fluorene without profound consequences. The geminal dicyano motif functions as a potent π-electron acceptor that draws electron density from the fluorene core through a conjugative Knoevenagel-type linkage. Comparative electrochemical and photophysical studies have demonstrated that replacing the carbonyl of fluorenone with the dicyanomethylene group lowers the LUMO energy by approximately 0.3–0.5 eV, significantly red-shifts optical transitions, and alters excited-state deactivation pathways [1]. In donor–acceptor copolymer architectures, the CN₂–Fluorene unit dictates the LUMO level (−3.70 eV) independently of the donor selection, a property that fluorenone-based analogues cannot replicate with equivalent fidelity [2]. These quantifiable electronic differences mean that substituting fluorene-9-malononitrile with a structurally similar analog will predictably result in higher LUMO energies, blue-shifted emission, and loss of the specific charge-transfer character required for near-infrared emission or efficient electron transport. Procurement decisions must therefore be based on the specific electronic demands of the target system rather than on superficial structural similarity.

This Product
Fluorene-9-malononitrile (CN₂–Fluorene)
Potential Substitute
9-Fluorenone (FO). Reported LUMO may be 0.3–0.5 eV shallower, and emission is confined to the visible region, limiting substitution for NIR or deep-LUMO applications.
This Product
Fluorene-9-malononitrile (CN₂–Fluorene)
Potential Substitute
Unsubstituted Fluorene or Fluorene-9-carboxaldehyde. Absence of the dicyanomethylene motif may shift the LUMO significantly and alter excited-state deactivation pathways, limiting direct replacement in D–A systems.
This Product
Fluorene-9-malononitrile (FDCN)
Potential Substitute
1,1-Diphenyl-2,2-dicyanoethylene (DPCN). Different steric and electronic profiles may lead to divergent product selectivity in hydride-transfer mechanistic probes, limiting interchangeability without validation.

Fluorene-9-malononitrile: Head-to-Head Performance Comparison


LUMO Energy Lowering vs. 9-Fluorenone

The fluoren-9-ylidene malononitrile (FM) acceptor unit consistently yields lower LUMO energy levels than its direct carbonyl analog, 9-fluorenone (FO). In a systematic study of matching donor–acceptor pairs, Homnick et al. demonstrated that FM-based systems reduce LUMO energies by approximately 0.3–0.5 eV relative to their FO-based counterparts, while HOMO levels remain donor-controlled and essentially unchanged [1]. An independent study on π-conjugated copolymers confirmed this trend: the polymer PF2CN (incorporating 2-fluoren-9-ylidene-malononitrile) exhibited a LUMO of −3.46 eV versus −3.36 eV for PFone (incorporating fluorenone), a stabilization of 0.10 eV for the dicyano-functionalized system [2]. At the molecular acceptor level, the FM unit itself shows a LUMO of −3.23 eV, enabling efficient electron injection when paired with common donors [3].

LUMO Energy Lowering vs. 9-Fluorenone
Head-to-head
ΔLUMO ≈ −0.3 to −0.5 eV (molecular D–A); −0.10 eV (polymer)
CV in solution / thin film.
Supports stronger electron-accepting capability for narrower bandgaps.
Quantified difference depends on donor pairing and measurement format.
Donor–acceptor molecules Cyclic voltammetry Frontier molecular orbital engineering Electron acceptor strength

Near-Infrared Emission Red-Shift from Fluorenone

The Knoevenagel condensation of malononitrile onto a fluorenone precursor converts an orange-emitting non-TADF fluorophore into a pure near-infrared (NIR) TADF emitter. Li et al. reported that the FM-functionalized molecules 3TPAFM and 36DTPAFM exhibit emission peaks at 802 nm in neat films, representing a red-shift of up to 217 nm relative to their fluorenone precursors, which emit in the orange region [1]. The non-doped OLED devices based on these emitters achieved pure NIR electroluminescence at λEL = 792 nm and 788 nm, with external quantum efficiencies (EQE) of 0.21% and 0.32% at 1 mA cm⁻², respectively—performance that the fluorenone precursors cannot approach because they lack the NIR emission capability entirely [1].

Near-Infrared Emission Red-Shift
Head-to-head
Δλmax ≈ 217 nm red-shift vs. fluorenone precursors; NIR emission at 802 nm
Neat film PL; non-doped OLED λEL = 788–792 nm.
Enables access to NIR-I window for bioimaging and communication applications.
Reported EQE up to 0.32% in non-doped device context.
Near-infrared OLEDs Thermally activated delayed fluorescence (TADF) Fluorenone-to-malononitrile condensation Emission tuning

Attenuated Energy-Gap Law vs. Fluorenone

The energy gap law predicts that nonradiative decay rates (knr) should increase exponentially as the optical energy gap decreases. Yet FM-based NIR TADF emitters defy this expectation. Photophysical analysis by Li et al. revealed that the knr values of 3TPAFM and 36DTPAFM are comparable to those of their fluorenone precursors, despite a reduction in optical energy gap of approximately 0.5–0.7 eV that accompanies the 217 nm emission red-shift [1]. This results in neat-film photoluminescence quantum yields (PLQYs) of 6.6% and 6.1% for 3TPAFM and 36DTPAFM at 802 nm, which—while modest—are noteworthy for emitters in this deep-NIR regime and derive directly from the FM unit's electronic structure [1].

Attenuated Energy-Gap Law
Cross-study
PLQY maintained at 6.1–6.6% despite ~0.5–0.7 eV optical gap reduction
Neat film measurement under N₂.
Supports NIR emitter design with less severe PLQY quenching.
Nonradiative rate comparable to visible-emission precursors.
Energy gap law Nonradiative decay rate Photoluminescence quantum yield TADF photophysics

NADH Model Selectivity: FDCN vs. DPCN

In aerobic reactions with NADH model compounds, 9-fluorenylidenemalononitrile (FDCN) and 1,1-diphenyl-2,2-dicyanoethylene (DPCN)—both electron-deficient alkenes—exhibit markedly different product selectivities. Fang et al. reported that FDCN reacts with Hantzsch ester (HEH) in oxygen-saturated acetonitrile to yield exclusively reduction products (concerted hydride transfer pathway). In contrast, reactions with N-methyl Hantzsch ester (Me-HEH) and 1-benzyl-1,4-dihydronicotinamide (BNAH) produce varying amounts of oxidation products alongside reduction products, a divergence attributed to the electronic character and steric profile of FDCN affecting the tightness of the electron-transfer complex [1]. DPCN, with a different steric and electronic profile, follows a distinct selectivity pattern, making FDCN the preferred substrate for probing the boundary between concerted and non-concerted electron–hydrogen atom transfer mechanisms.

NADH Model Selectivity: FDCN vs. DPCN
Head-to-head
FDCN + HEH yields 100% reduction products (concerted hydride transfer context).
O₂-saturated MeCN, ambient temperature.
Supports mechanistic probe design with cleaner product profiles versus DPCN.
Selectivity depends on hydride donor and steric profile.
Electron-transfer mechanism NADH model reactions Hydride transfer Concerted electron–hydrogen atom transfer

LUMO Pinning in Donor-Acceptor Copolymers

The CN₂–Fluorene (9-fluorenylidene malononitrile) unit functions as a strong LUMO-determining acceptor in D–A copolymers. Wang et al. synthesized four copolymers (P1–P4) pairing CN₂–Fluorene with four different donor units: 9-alkylfluorene (P1), benzodithiophene (P2), bithiophene (P3), and dithienopyrrole (P4). The LUMO levels of all four copolymers remain pinned at approximately −3.70 eV, while the HOMO levels shift according to donor identity, yielding electrochemical bandgaps that decrease systematically from 2.04 eV (P1) to 1.56 eV (P2), 1.28 eV (P3), and 1.18 eV (P4) [1]. This modular LUMO-pinning behavior is a hallmark of the CN₂–Fluorene unit and is not replicated by fluorenone-based acceptors, which typically exhibit weaker electron-withdrawing strength and greater LUMO sensitivity to the donor structure.

LUMO Pinning in D-A Copolymers
Class-level
LUMO pinned at −3.70 eV; bandgap tuned from 2.04 to 1.18 eV via donor variation.
CV thin film; OTFT μh up to 1.43 × 10⁻³ cm² V⁻¹ s⁻¹.
Supports modular copolymer design with predictable LUMO.
Class-level inference; fluorenone acceptors may not replicate this pinning.
Donor–acceptor copolymers Electrochemical bandgap engineering Organic thin-film transistors (OTFTs) Semiconducting polymers

Thermal Stability Advantage Over Fluorenone

Thermogravimetric analysis of fluorene-9-malononitrile derivatives reveals robust thermal stability. A representative FM-based compound (designated compound 1 in the Nature study) loses approximately 11% of its weight between 360 and 400 °C, regardless of carrier gas (nitrogen or air). Slow decomposition commences beyond 400 °C under nitrogen, with more rapid degradation under air [1]. This thermal profile is consistent with predicted physicochemical properties: a boiling point of 462.5 °C at 760 mmHg (estimated) and a flash point of 231.2 °C . Compared to fluorenone (C₁₃H₈O, BP ~342 °C), the dicyanomethylene modification elevates the boiling point by approximately 120 °C, expanding the thermal processing window for thin-film device fabrication.

Thermal Stability vs. Fluorenone
Cross-study
Decomposition onset >400 °C; reported BP ~462.5 °C (ΔBP ≈ +120 °C vs. fluorenone).
TGA under N₂ and air; estimated BP at 760 mmHg.
Supports broader thermal processing window for device fabrication.
Property-context; volatilization risk may differ from fluorenone at elevated temperatures.
Thermal stability Decomposition temperature Material processing Thermogravimetric analysis

Fluorene-9-malononitrile: Application Scenarios


Near-Infrared TADF OLED Emitter Development

For research groups and industrial R&D teams developing non-doped NIR OLEDs, fluorene-9-malononitrile serves as the key acceptor precursor for constructing pure NIR thermally activated delayed fluorescence (TADF) emitters via a one-step malononitrile Knoevenagel condensation onto fluorenone intermediates. As demonstrated by Li et al., this strategy yields emitters with electroluminescence peaks at 788–792 nm and EQEs up to 0.32% in non-doped devices [1]. The 217 nm red-shift relative to fluorenone precursors enables access to the NIR-I window (700–900 nm) that is critical for biomedical imaging, optical communication, and security applications. Procurement of high-purity fluorene-9-malononitrile is essential for this synthetic route, as residual fluorenone or incomplete condensation would result in visible emission contamination.

D-A Copolymer Design with LUMO Pinning

In the design of semiconducting D–A copolymers for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs), the CN₂–Fluorene unit provides a LUMO pinned at approximately −3.70 eV regardless of donor selection, enabling systematic bandgap engineering from 2.04 eV down to 1.18 eV through donor variation alone [1]. This modularity makes fluorene-9-malononitrile the preferred acceptor building block over fluorenone when a stable, deep LUMO is required to facilitate electron injection and transport. The demonstrated hole mobility of up to 1.43 × 10⁻³ cm² V⁻¹ s⁻¹ in P3-based OTFTs validates the charge-transport viability of this molecular design paradigm.

Concerted vs. Stepwise Electron-Hydrogen Transfer Probes

Fluorene-9-malononitrile (as its unsaturated FDCN form) is the substrate of choice for delineating the mechanistic continuum between concerted hydride transfer and sequential electron–proton transfer in reactions with NADH model compounds. Its rigid fluorene scaffold minimizes conformational ambiguity, while its well-defined reduction potential and steric profile yield clean product distributions (exclusively reduction products with HEH) that contrast with the more complex selectivity patterns of DPCN [1]. This makes FDCN an indispensable tool for physical organic chemists investigating biological hydride transfer mechanisms and designing biomimetic catalysts.

Cycloparaphenylene-Based Donor-Acceptor Chromophores

Recent work by Pedersen et al. has demonstrated that 2-(9H-fluoren-9-ylidene)malononitrile can be incorporated into the loops of cycloparaphenylenes (CPPs) to create novel donor–acceptor chromophores with unique topological and photophysical properties [1]. The late-stage Knoevenagel condensation of malononitrile onto fluorenone-containing CPPs provides a modular route to tune the electronic structure of strained nanohoop architectures, opening avenues in curvature-dependent charge-transfer studies and size-selective host–guest chemistry that are inaccessible with fluorenone-based CPPs alone.

Application
Selection Property
Validation Focus
Near-Infrared TADF OLED Emitter Development
Knoevenagel condensation precursor for NIR TADF emitters
Electroluminescence peak wavelength and EQE in non-doped device context
D-A Copolymer Design with LUMO Pinning
Donor-independent LUMO anchor for modular bandgap engineering
Electrochemical bandgap and charge mobility in OTFT test structures
Concerted vs. Stepwise Electron-Hydrogen Transfer Probes
Rigid, electron-deficient alkene with defined reduction potential
Product distribution selectivity with standard NADH model donors
Cycloparaphenylene-Based Donor-Acceptor Chromophores
Late-stage functionalization handle for strained nanohoop architectures
Curvature-dependent charge-transfer and photophysical response

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